5-Phenylthiadiazole-4-sulfonyl chloride
CAS No.: 2287322-45-4
Cat. No.: VC4228560
Molecular Formula: C8H5ClN2O2S2
Molecular Weight: 260.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287322-45-4 |
|---|---|
| Molecular Formula | C8H5ClN2O2S2 |
| Molecular Weight | 260.71 |
| IUPAC Name | 5-phenylthiadiazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | FIVQNRFMBWTADJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Data
The compound has the molecular formula C₈H₅ClN₂O₂S₂ and a molecular weight of 260.7 g/mol . Key structural features include:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
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Phenyl substituent: Attached at the 5-position, enhancing aromatic conjugation.
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Sulfonyl chloride group: Positioned at the 4-position, responsible for high reactivity.
Spectral Data:
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¹H NMR (CDCl₃): Signals at δ 8.08 (d, 2H, ArH) and 7.67 (d, 2H, ArH) .
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IR: Peaks at 1220 cm⁻¹ (S=O asymmetric stretch) and 1089 cm⁻¹ (S=O symmetric stretch) .
Synthesis Methods
Chlorination of Thiadiazole Thiol Precursors
The most common route involves chlorination of 5-phenyl-1,2,3-thiadiazole-4-thiol (Scheme 1):
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Thiol Preparation: Cyclization of 4-chlorobenzoyl chloride with thiosemicarbazide yields the thiadiazole-thiol intermediate .
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Chlorination: Treatment with chlorine gas (Cl₂) in a dichloromethane/water mixture at -2°C converts the -SH group to -SO₂Cl .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | -2°C to 0°C |
| Solvent | Dichloromethane/H₂O |
| Yield | 42% |
Alternative Route via Sulfonation
A patent method for analogous sulfonyl chlorides involves:
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Sulfonation: Reaction of 1,2-naphthoquinone-2-diazide with chlorosulfuric acid.
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Chlorination: Addition of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert sulfonic acid intermediates to sulfonyl chlorides .
Key Optimization:
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes reactions with:
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Alcohols: Produces sulfonate esters (e.g., polymer crosslinkers).
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Grignard Reagents: Generates sulfones for materials science.
Example: Reaction with piperazine yields 5-phenylthiadiazole-4-sulfonamide derivatives tested for antiviral activity .
Biological Activity
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Antiviral Properties: Derivatives inhibit tobacco mosaic virus (TMV) with IC₅₀ values comparable to ningnanmycin .
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Anticancer Potential: Thiadiazole sulfonamides exhibit cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM) .
Mechanism: Sulfonamide derivatives interfere with enzyme active sites (e.g., carbonic anhydrase) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 112–114°C | |
| Solubility | Soluble in CH₂Cl₂, DMF | |
| Stability | Hygroscopic; store at 2–8°C |
Industrial and Research Applications
Pharmaceutical Intermediate
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Key precursor for sulfonamide drugs targeting carbonic anhydrase and cyclooxygenase .
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Used in synthesizing PET radiotracers for imaging.
Materials Science
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Modifies polymer surfaces via sulfonation to enhance hydrophilicity.
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Crosslinking agent in epoxy resins.
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